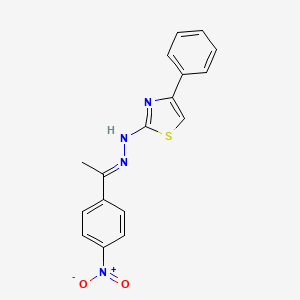

1-(4-nitrophenyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone

Description

1-(4-Nitrophenyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone (CAS: 339283-64-6) is a hydrazone derivative featuring a 4-nitrophenyl ethanone moiety linked via a hydrazone bridge to a 4-phenyl-1,3-thiazol-2-yl group. Its molecular formula is C₁₇H₁₄N₄O₂S, with a molecular weight of 338.39 g/mol . The compound’s structure combines electron-withdrawing (nitro group) and aromatic (phenyl-thiazole) components, influencing its physicochemical and biological properties.

Properties

IUPAC Name |

N-[(E)-1-(4-nitrophenyl)ethylideneamino]-4-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2S/c1-12(13-7-9-15(10-8-13)21(22)23)19-20-17-18-16(11-24-17)14-5-3-2-4-6-14/h2-11H,1H3,(H,18,20)/b19-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMEDJSNQXNWYLT-XDHOZWIPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=NC(=CS1)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC1=NC(=CS1)C2=CC=CC=C2)/C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Nitrophenyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article delves into its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a nitrophenyl group, a thiazole ring, and an ethanone moiety linked through a hydrazone bond. The synthesis typically involves the following steps:

- Formation of Thiazole Ring : This is achieved via the condensation of α-haloketones with thioamides under basic conditions.

- Hydrazone Formation : The hydrazone is formed by reacting the corresponding hydrazine with 1-(4-nitrophenyl)ethanone.

- Characterization : Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Properties : Studies indicate that derivatives of thiazoles exhibit significant antimicrobial activity against various pathogens. The compound has shown effectiveness in inhibiting bacterial growth, with minimum inhibitory concentration (MIC) values suggesting potent activity against strains like Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Research has pointed to its potential as an anticancer agent, particularly in inhibiting cell proliferation in cancer cell lines such as HepG2 (liver), MCF-7 (breast), HCT-116 (colon), and PC3 (prostate). The IC50 values for these activities have been reported in the range of 3.97–33.14 μM .

The mechanism through which this compound exerts its biological effects involves:

- Interaction with Enzymes : The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring may interact with biological macromolecules through hydrogen bonding and π-π interactions.

- Inhibition of Key Pathways : The compound may inhibit critical pathways involved in cell proliferation and survival, contributing to its anticancer effects.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Antimicrobial Activity Study : A study evaluated the antimicrobial properties of various thiazole derivatives, including the hydrazone under discussion. Results indicated significant inhibition against Staphylococcus epidermidis, with a notable reduction in biofilm formation .

- Anticancer Assay : In vitro assays demonstrated that this compound exhibited cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for further drug development .

Data Tables

| Activity Type | Test Organism/Cell Line | MIC/IC50 Value |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 μg/mL |

| Anticancer | HepG2 | 3.97 μM |

| Anticancer | MCF-7 | 33.14 μM |

| Anticancer | HCT-116 | Moderate Activity |

| Anticancer | PC3 | Moderate Activity |

Comparison with Similar Compounds

Substituent Variations in Hydrazone Derivatives

The compound’s structural analogs differ primarily in substituents on the ethanone or thiazole moieties. Key examples include:

Key Observations :

- Biological Activity: Pyrazole-containing analogs (e.g., 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethanone) exhibit strong DNA photocleaving activity at low concentrations (1 µg) under UV light, suggesting that the thiazole hydrazone group in the main compound may confer distinct bioactivity .

Comparison with 4-(3-Nitrophenyl)thiazol-2-ylhydrazones

highlights derivatives like 1-(Diphenylmethylene)-2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazine (Compound 32) and 1-(Coumarin-3-yl)ethylidene-2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazine (Compound 33), which share a thiazole-hydrazone core but differ in substituents:

| Property | Main Compound (4-Phenyl-thiazole) | Compound 32 (Diphenylmethylene) | Compound 33 (Coumarin-ethylidene) |

|---|---|---|---|

| Thiazole Substituent | 4-Phenyl | 3-Nitrophenyl | Coumarin-3-yl |

| Bioactivity | Not reported in evidence | MAO-B inhibition (IC₅₀ = 0.89 µM) | Antioxidant activity |

| Synthetic Route | Hydrazine condensation | Hydrazine + ketone | Multi-step cyclization |

Key Observations :

- The 4-phenyl group in the main compound may enhance lipophilicity compared to 3-nitrophenyl or coumarin derivatives, influencing membrane permeability in biological systems .

- MAO-B inhibitors in show IC₅₀ values <1 µM, suggesting that structural optimization of the main compound could yield similar neuroprotective activity .

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-nitrophenyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone?

The synthesis typically involves a condensation reaction between 1-(4-nitrophenyl)ethanone and 4-phenyl-1,3-thiazol-2-ylhydrazine. Key steps include:

- Hydrazone formation : Acidic or basic catalysts (e.g., acetic acid or piperidine) are used to facilitate the nucleophilic attack of hydrazine on the carbonyl group of the ketone .

- Solvent selection : Polar aprotic solvents (e.g., ethanol or methanol) enhance reaction efficiency by stabilizing intermediates .

- Purification : Recrystallization from ethanol or column chromatography is employed to isolate the product .

Q. Which spectroscopic methods are critical for characterizing this hydrazone derivative?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, with distinct signals for the nitrophenyl (δ 8.2–8.4 ppm, aromatic protons) and thiazole (δ 7.3–7.6 ppm) groups .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z 364.08) .

- X-ray crystallography : Resolves spatial arrangements of the hydrazone linkage and aromatic substituents .

Q. How can researchers identify and mitigate impurities during synthesis?

Common impurities include unreacted starting materials or side products from incomplete cyclization. Strategies involve:

- Chromatographic monitoring : TLC or HPLC tracks reaction progress .

- Recrystallization : Ethanol or ethyl acetate removes polar byproducts .

- Spectroscopic comparison : IR spectroscopy detects residual carbonyl groups from unreacted ketone precursors .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Yield optimization requires:

- Catalyst screening : Transition metals (e.g., Cu(OAc)) improve reaction rates and selectivity in hydrazone formation .

- Temperature control : Reflux conditions (70–80°C) balance reaction kinetics and thermal stability of intermediates .

- Solvent polarity : Methanol enhances solubility of aromatic intermediates, reducing side reactions .

Q. What factors explain discrepancies in reported biological activity data for this compound?

Discrepancies arise from:

- Assay variability : Differences in microbial strains (e.g., S. aureus vs. E. coli) or cell lines affect activity thresholds .

- Compound stability : Hydrazones may degrade under UV light or acidic conditions, altering bioactivity .

- Purity thresholds : Impurities >2% (by HPLC) can skew dose-response curves .

Q. How can enantioselectivity be controlled in derivatives of this hydrazone?

Enantioselective synthesis strategies include:

- Chiral catalysts : Copper complexes with BINAP ligands induce asymmetry during hydrosilylation or hydrogenation .

- Chromatographic resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers for individual testing .

- Stereochemical analysis : Circular dichroism (CD) or optical rotation validates enantiomeric excess (>90% ee) .

Q. What computational methods predict the binding affinity of this compound to biological targets?

Advanced modeling approaches include:

- Molecular docking : AutoDock Vina simulates interactions with enzymes (e.g., β-hydroxyacyl-ACP dehydratase) using crystal structures (PDB: 1Z6B) .

- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with antimicrobial IC values .

- MD simulations : GROMACS assesses binding stability over 100-ns trajectories .

Data Contradiction Analysis

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved?

Contradictions may stem from:

- Solvent effects : Deuterated DMSO vs. CDCl alters proton shifts (Δδ up to 0.3 ppm) .

- Tautomeric equilibria : Hydrazone ↔ azo tautomerism in solution broadens peaks; low-temperature NMR (−40°C) stabilizes dominant forms .

- Crystallographic validation : X-ray structures resolve ambiguities in bond lengths and angles .

Q. What strategies validate the mechanism of action in enzyme inhibition studies?

Mechanistic validation involves:

- Enzyme kinetics : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition .

- Isothermal titration calorimetry (ITC) : Measures binding thermodynamics (ΔG, ΔH) .

- Mutagenesis studies : Alanine scanning identifies critical residues for inhibitor binding .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.